
3-Methylaniline;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylaniline;hydrobromide is an organic compound with the molecular formula C7H10BrN. It is a derivative of aniline, where a methyl group is attached to the third position of the benzene ring, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylaniline;hydrobromide can be synthesized through several methods. One common method involves the nitration of toluene to form 3-nitrotoluene, followed by reduction to 3-methylaniline. The final step involves the reaction of 3-methylaniline with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of toluene is carried out using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting 3-methylaniline is then reacted with hydrobromic acid to produce the hydrobromide salt .
Chemical Reactions Analysis
Types of Reactions
3-Methylaniline;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-methylcyclohexylamine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bromine and nitric acid are commonly used for bromination and nitration, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: 3-Methylcyclohexylamine
Substitution: Brominated and nitrated derivatives of 3-methylaniline
Scientific Research Applications
3-Methylaniline;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-Methylaniline;hydrobromide involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and interactions. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential for its applications in synthesis and research .
Comparison with Similar Compounds
Similar Compounds
3-Methylaniline hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.
3-Chloro-2-methylaniline: Contains a chlorine atom instead of a bromine atom.
N-Methylaniline: Lacks the methyl group on the benzene ring
Uniqueness
3-Methylaniline;hydrobromide is unique due to its specific combination of a methyl group at the third position and a hydrobromide salt. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
116468-99-6 |
|---|---|
Molecular Formula |
C7H10BrN |
Molecular Weight |
188.06 g/mol |
IUPAC Name |
3-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H9N.BrH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H |
InChI Key |
AMKUKQWAGRSEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



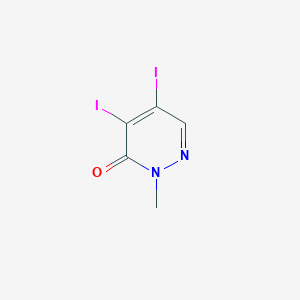
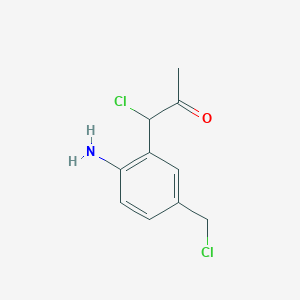
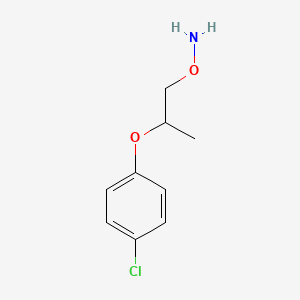
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)

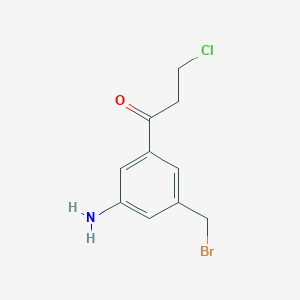
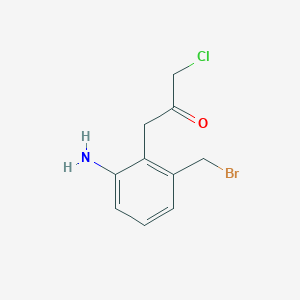
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)
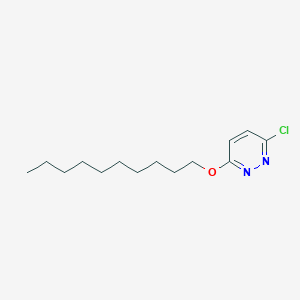
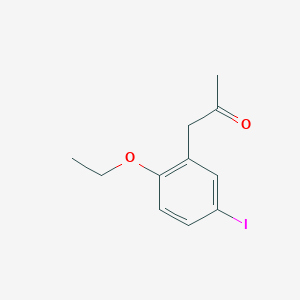


![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)
